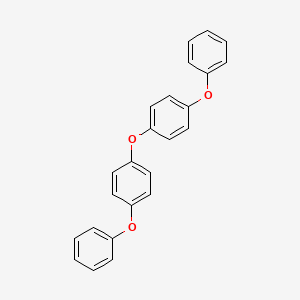

Bis(p-phenoxyphenyl) ether

Descripción general

Descripción

Bis(p-phenoxyphenyl) ether is an organic compound with the molecular formula C24H18O3. It is a member of the polyphenyl ether family, characterized by the presence of phenoxy groups linked through ether bonds. This compound is known for its stability and resistance to high temperatures and oxidative environments, making it valuable in various industrial applications .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Bis(p-phenoxyphenyl) ether can be synthesized through the Ullmann Ether Synthesis, which involves the reaction of an alkali-metal phenate with a halogenated benzene in the presence of a copper catalyst . The general reaction conditions include:

Temperature: Elevated temperatures, typically around 150-200°C.

Catalyst: Copper or copper salts.

Solvent: Polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Industrial Production Methods

In industrial settings, the synthesis of this compound is scaled up using continuous flow reactors to ensure consistent product quality and yield. The process involves:

Raw Materials: Phenol, halogenated benzene, and copper catalyst.

Reaction Conditions: Controlled temperature and pressure to optimize the reaction rate and minimize by-products.

Purification: The product is purified through distillation or recrystallization to achieve the desired purity.

Análisis De Reacciones Químicas

Types of Reactions

Bis(p-phenoxyphenyl) ether undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form quinones or other oxygenated derivatives.

Reduction: Reduction reactions can convert it to hydroquinones or other reduced forms.

Substitution: Electrophilic aromatic substitution reactions can introduce various functional groups onto the phenyl rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) are employed for halogenation or nitration reactions.

Major Products Formed

Oxidation: Quinones and other oxygenated derivatives.

Reduction: Hydroquinones and other reduced forms.

Substitution: Halogenated or nitrated phenyl ethers.

Aplicaciones Científicas De Investigación

Material Science Applications

The unique structure of Bis(p-phenoxyphenyl) ether imparts significant thermal stability and chemical resistance, making it suitable for high-performance materials.

Key Properties:

- Thermal Stability: Exhibits excellent thermal stability with a high resistance to oxidation and thermal degradation.

- Low Volatility: Compared to other polyphenyl ethers, it maintains low volatility, which is advantageous in applications requiring stable performance at elevated temperatures.

Potential Uses:

- Polymer Components: Its rigid and aromatic nature suggests potential applications in the development of polymers or composite materials. Research into its compatibility with various polymers could lead to innovative material solutions.

- Functional Fluids: Due to its thermal stability, this compound is being investigated as a functional fluid in high-temperature applications, such as in electrical insulation and heat transfer fluids .

Organic Synthesis

This compound serves as an important building block for synthesizing more complex organic molecules. The phenoxy groups provide reactive sites that can be further functionalized through various organic reactions.

Synthesis Insights:

- The Ullmann method has been improved for preparing derivatives of this compound, enhancing its utility in organic synthesis .

- Its structure allows for diverse modification possibilities, making it a valuable intermediate in pharmaceutical chemistry and materials science.

Liquid Crystal Technology

The potential for liquid crystal properties arises from the compound's molecular structure. Liquid crystals are critical in the development of display technologies and optical devices.

Research Directions:

- Investigations are underway to confirm whether this compound exhibits liquid crystallinity. If proven, it could lead to advancements in display technologies such as LCDs and OLEDs.

Case Studies and Data Tables

| Property | Value |

|---|---|

| Flash Point | 288 °C |

| Boiling Point | 295 °C |

| Viscosity at 25 °C | 1000 cSt |

| Thermal Decomposition Temperature | >450 °C |

Mecanismo De Acción

The mechanism by which Bis(p-phenoxyphenyl) ether exerts its effects involves its ability to stabilize free radicals and prevent oxidative degradation. The phenoxy groups in the compound can donate electrons to neutralize reactive oxygen species, thereby protecting other molecules from oxidative damage. This antioxidant activity is crucial in various applications, including its use as a stabilizer in polymers and lubricants .

Comparación Con Compuestos Similares

Similar Compounds

Diphenyl ether: A simpler analog with two phenyl rings connected by an ether linkage.

Polyphenyl ethers: Compounds with multiple phenyl rings connected by ether linkages, varying in the number of rings and substitution patterns.

Bis(m-phenoxyphenyl) ether: A similar compound with meta-substitution on the phenyl rings

Uniqueness

Bis(p-phenoxyphenyl) ether is unique due to its para-substitution pattern, which provides enhanced stability and resistance to oxidative degradation compared to its meta-substituted analogs. This makes it particularly valuable in high-temperature and oxidative environments, where other compounds may degrade .

Actividad Biológica

Bis(p-phenoxyphenyl) ether (BPPE), a compound with the molecular formula , is gaining attention for its potential biological activities. This article reviews its biological properties, synthesis, and applications, supported by recent research findings.

Chemical Structure and Properties

BPPE consists of two para-substituted phenoxy groups linked by an ether bond. This unique structure contributes to its thermal stability , low volatility , and high resistance to oxidation and thermal degradation, making it suitable for various applications in high-temperature environments .

1. Anti-Tumor Effects

Research indicates that derivatives of BPPE exhibit promising anti-tumor properties. In vitro studies have demonstrated that certain BPPE derivatives can inhibit the proliferation of cancer cells, suggesting their potential as anticancer agents.

2. Anti-Inflammatory Properties

BPPE has also been investigated for its anti-inflammatory effects. Studies show that it may reduce inflammation markers in cellular models, indicating its potential therapeutic role in inflammatory diseases .

The biological activities of BPPE are attributed to its ability to interact with various molecular targets:

- Hydrogen Bonding : The phenoxy groups can participate in hydrogen bonding, influencing the compound's reactivity.

- π-π Interactions : These interactions enhance the stability and reactivity of BPPE in biological systems.

Synthesis and Derivatives

The synthesis of BPPE typically involves the reaction of phenol derivatives with appropriate etherifying agents. Various synthetic routes have been explored to produce BPPE and its derivatives, which are crucial for studying their biological activities.

Table 1: Comparison of this compound Derivatives

| Compound Name | Molecular Formula | Key Biological Activity |

|---|---|---|

| Bis(4-(aminophenoxy)phenyl) ether | C24H20N2O3 | Anti-tumor |

| Bis(4-(methoxyphenoxy)phenyl) ether | C26H24O4 | Anti-inflammatory |

| Bis(4-(hydroxyphenyl)phenyl) ether | C24H22O3 | Antioxidant |

Case Studies

- Anti-Cancer Study : A study published in a peer-reviewed journal demonstrated that a derivative of BPPE significantly inhibited the growth of breast cancer cells in vitro. The mechanism was linked to apoptosis induction through mitochondrial pathways .

- Inflammation Model : In an animal model of arthritis, BPPE reduced paw swelling and inflammatory cytokine levels, showcasing its potential as an anti-inflammatory agent .

Applications in Material Science

Beyond its biological activities, BPPE is also explored for applications in material science due to its unique properties:

Propiedades

IUPAC Name |

1-phenoxy-4-(4-phenoxyphenoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H18O3/c1-3-7-19(8-4-1)25-21-11-15-23(16-12-21)27-24-17-13-22(14-18-24)26-20-9-5-2-6-10-20/h1-18H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQGTXJRZSBTHOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=C(C=C2)OC3=CC=C(C=C3)OC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601308249 | |

| Record name | 1,1′-Oxybis[4-phenoxybenzene] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601308249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

354.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3379-41-7 | |

| Record name | 1,1′-Oxybis[4-phenoxybenzene] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3379-41-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1′-Oxybis[4-phenoxybenzene] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601308249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.